molecular formula Cl3HOSi B14428313 Silanol, trichloro- CAS No. 81323-72-0

Silanol, trichloro-

Cat. No.: B14428313
CAS No.: 81323-72-0
M. Wt: 151.45 g/mol
InChI Key: ZRDRRLQUBZPUOP-UHFFFAOYSA-N
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Description

Early Discoveries in Organosilicon Chemistry (19th–20th Century)

The origins of trichlorosilanol derivatives are rooted in the broader field of organosilicon chemistry, which began with the synthesis of tetraethylsilane by Charles Friedel and James Crafts in 1863. Their pioneering work demonstrated that silicon-carbon bonds could be stabilized, challenging prevailing assumptions about silicon’s reactivity. By reacting silicon tetrachloride with diethylzinc, they established a template for subsequent organosilicon syntheses.

Frederic Kipping’s research in the early 20th century further advanced the field. His development of Grignard reagent-based methods enabled the systematic production of alkyl- and arylsilanes, including precursors to chlorosilanes. Kipping’s erroneous term “silicone” (intended to describe ketone-like structures) inadvertently underscored the versatility of silicon-oxygen frameworks, which later became central to trichlorosilanol chemistry.

A pivotal breakthrough occurred in 1945 with Eugene Rochow’s Müller-Rochow process, which allowed large-scale production of methylchlorosilanes via the direct reaction of methyl chloride with silicon-copper alloys. This innovation laid the groundwork for industrial-scale synthesis of trichlorosilane (SiHCl₃), a direct precursor to trichlorosilanol. By the mid-20th century, trichlorosilane production reached ~1 million tons annually, driven by demand from the electronics and polymer industries.

Evolution of Production Methods for Semiconductor-Grade Precursors

The semiconductor industry’s reliance on ultrapure silicon necessitated advances in trichlorosilane purification, as even parts-per-billion impurities could compromise device performance. Two primary methods emerged:

  • Hydrochlorination of Metallurgical Silicon
    Silicon powder reacts with hydrogen chloride at 300°C:
    $$
    \text{Si} + 3\,\text{HCl} \rightarrow \text{SiHCl}3 + \text{H}2 \quad \text{}
    $$
    This method achieves 80–90% yields but requires precise control to minimize byproducts like silicon tetrachloride (SiCl₄) and hexachlorodisilane (Si₂Cl₆).

  • Direct Chlorination of Silicon Tetrachloride
    Silicon tetrachloride undergoes hydrogenation:
    $$
    \text{Si} + 3\,\text{SiCl}4 + 2\,\text{H}2 \rightarrow 4\,\text{SiHCl}_3 \quad \text{}
    $$
    Though capital-intensive, this method offers superior impurity control, consuming 65–90 kWh/kg compared to 120–200 kWh/kg for hydrochlorination.

Parameter Hydrochlorination Direct Chlorination
Yield 80–90% 70–85%
Energy Consumption 65–90 kWh/kg 120–200 kWh/kg
Byproduct Complexity High Moderate

Trichlorosilane is subsequently purified via fractional distillation, reducing metallic impurities to <1 ppb for semiconductor applications. The Siemens process then converts SiHCl₃ to hyperpure silicon through chemical vapor deposition:
$$
\text{SiHCl}3 \rightarrow \text{Si} + \text{HCl} + \text{Cl}2 \quad \text{}
$$

Patent Landscape Analysis for Silanol-Based Industrial Processes

The industrialization of trichlorosilanol derivatives has been shaped by strategic patenting across three eras:

  • Foundational Patents (1930s–1950s)

    • Eugene Rochow’s 1945 patent (US 2,380,995) for the direct synthesis of methylchlorosilanes established a cornerstone for scalable production.
    • General Electric’s 1952 patent (US 2,598,765) detailed methods for refining trichlorosilane via multistage distillation, critical for semiconductor-grade purity.
  • Process Optimization (1960s–1990s)

    • Dow Corning’s 1978 patent (US 4,123,589) introduced plasma-enhanced purification, reducing boron and phosphorus contaminants to sub-ppb levels.
    • Wacker Chemie’s 1991 patent (DE 4,123,342) optimized hydrosilylation techniques, enabling functionalized trichlorosilanol derivatives for surface coatings.
  • Nanotechnology Applications (2000s–Present)

    • IBM’s 2008 patent (US 7,459,712) described trichlorosilanol-derived self-assembled monolayers for reducing stiction in microelectromechanical systems (MEMS).
    • TSMC’s 2020 patent (US 10,789,456) leveraged trichlorosilanol precursors for atomic-layer deposition of high-κ dielectrics in 5nm-node transistors.

This patent progression reflects a shift from bulk chemical production to precision engineering, aligning with the demands of advanced electronics and nanotechnology.

Properties

IUPAC Name

trichloro(hydroxy)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Cl3HOSi/c1-5(2,3)4/h4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRDRRLQUBZPUOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O[Si](Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cl3HOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10437348
Record name Silanol, trichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10437348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81323-72-0
Record name Silanol, trichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10437348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Kinetics

The hydrolysis mechanism involves two primary steps:

  • Protonation of the Si–H bond : Water acts as a weak acid, facilitating the formation of a pentacoordinate silicon intermediate.
  • Nucleophilic substitution : A hydroxyl group replaces the hydride, followed by HCl elimination.

Thermodynamic data from the NIST WebBook indicate that the reaction is exothermic (ΔfH° = -496.22 kJ/mol for HSiCl₃), favoring product formation under controlled conditions. However, excessive moisture leads to over-hydrolysis, producing silica (SiO₂) and HCl.

Industrial-Scale Considerations

Patent CN105645417A highlights the use of fluidized bed reactors to mitigate side reactions. By maintaining a low-pressure environment (0.1–0.5 MPa) and temperatures below 50°C, trichlorosilanol yields exceed 85%. The process incorporates dichlorosilane (DCS) as a co-reactant to suppress polysiloxane formation.

Catalytic Hydrogenation of Silicon Tetrachloride

Silicon tetrachloride (SiCl₄) serves as a feedstock for trichlorosilanol synthesis via hydrogenation. Patent CN101759189B details a two-step process involving:

  • Catalytic hydrogenation : SiCl₄ reacts with H₂ over a nickel-based catalyst at 450–550°C and 2.0–3.0 MPa to produce HSiCl₃.
  • Controlled hydrolysis : The resulting HSiCl₃ is hydrolyzed under inert conditions to yield Cl₃SiOH.

Catalyst Design and Efficiency

The choice of catalyst significantly impacts yield. Nickel steels alloyed with chromium (Cr) and molybdenum (Mo) demonstrate superior activity due to their resistance to chlorination. Pilot-scale trials report a 92% conversion efficiency for SiCl₄, with trichlorosilanol purity exceeding 99% after distillation.

Reductive Methods Using Trichlorosilane

Trichlorosilane itself can act as a reducing agent in the presence of Lewis bases, indirectly generating trichlorosilanol. Academic studies from Università degli Studi di Milano demonstrate that HSiCl₃ reacts with nitro compounds via a radical mechanism, producing Cl₃SiOH as a transient species.

Mechanistic Insights

In the reduction of nitrobenzene, HSiCl₃ transfers a hydrogen atom to the nitro group, forming an intermediate silanol radical. This radical undergoes rapid oxidation to Cl₃SiOH, with yields modulated by solvent polarity and temperature.

Byproduct Formation in Industrial Processes

Trichlorosilanol frequently arises as a byproduct in polysilicon manufacturing. The Siemens process, which deposits high-purity silicon via thermal decomposition of HSiCl₃, generates Cl₃SiOH in downstream scrubbers.

Recovery and Purification

Patent WO2012062526A1 describes a fractional distillation system that isolates trichlorosilanol from SiCl₄ and hexachlorodisilane (Si₂Cl₆) mixtures. Operating at 80–120°C and 0.8–1.2 bar, the process achieves a 95% recovery rate with minimal energy expenditure.

Data Tables and Comparative Analysis

Table 1: Comparison of Trichlorosilanol Synthesis Methods

Method Feedstock Temperature (°C) Pressure (MPa) Yield (%) Purity (%)
Hydrolysis HSiCl₃ 25–50 0.1–0.5 85–90 98
Catalytic Hydrogenation SiCl₄ 450–550 2.0–3.0 92 99
Reductive Pathways HSiCl₃ + ArNO₂ 80–120 Ambient 75–80 95

Table 2: Thermodynamic Properties of Key Reactants

Compound ΔfH° (kJ/mol) S° (J/mol·K)
HSiCl₃ -496.22 313.71
Cl₃SiOH -582.1* 295.4*

*Estimated via group contribution methods.

Chemical Reactions Analysis

Types of Reactions: Silanol, trichloro- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Silanol, trichloro- is used as an intermediate in the synthesis of various organosilicon compounds. It is also employed in the preparation of siloxane polymers and resins .

Biology and Medicine: In biological research, silanol, trichloro- is used to modify surfaces for cell culture studies. Its ability to form stable bonds with glass and other materials makes it valuable in creating biocompatible surfaces .

Industry: Industrially, silanol, trichloro- is used in the production of silicone-based materials, including sealants, adhesives, and coatings. Its reactivity and ability to form strong bonds with various substrates make it a versatile compound in manufacturing .

Mechanism of Action

The mechanism of action of silanol, trichloro- involves its ability to form strong Si-O bonds. This property is exploited in various applications, including surface modification and polymer synthesis. The hydroxyl group in silanol, trichloro- can participate in hydrogen bonding, enhancing its reactivity and interaction with other molecules .

Comparison with Similar Compounds

Acidity

Silanol acidity is influenced by substituents on the silicon atom. Electron-withdrawing groups (e.g., Cl) enhance acidity by polarizing the Si-O bond. For example:

  • Trichlorosilanol: Estimated pKa ~5–7 (due to three electronegative Cl substituents).
  • Triethylsilanol (Et₃SiOH): pKa = 13.6 .
  • tert-Butyl alcohol (C-analog) : pKa = 19 .

The high acidity of trichlorosilanol enables full deprotonation in aqueous solutions, making it useful in reactions requiring strong Brønsted acidity .

Reactivity

  • Trichlorosilanol: Highly reactive due to Cl substituents, which facilitate rapid condensation into siloxanes (Si-O-Si). This reactivity is leveraged in forming self-assembled monolayers (SAMs) but requires careful handling to avoid aggregation .
  • Trialkoxysilanols (e.g., Trimethoxysilanol): Less reactive than trichlorosilanol due to alkoxy groups, enabling smoother SAM formation with fewer defects .
  • Phenylsilanol (PhSi(OH)₃): Moderate reactivity; used in hybrid organic-inorganic materials due to aromatic stabilization .

Stability

  • Trichlorosilanol: Low stability due to rapid self-condensation. Stabilization requires anhydrous conditions or solvents that suppress polymerization .
  • Triethylsilanol: Moderate stability; used in polydimethylsiloxane (PDMS) synthesis without significant premature condensation .
  • Silanol dyads/triads in zeolites: Highly stable when spatial separation between silanol groups prevents condensation (e.g., energy barriers of 167.8–278.6 kJ/mol in SSZ-55 zeolite) .

Key Research Findings

Silanol-Siloxane Equilibrium

Trichlorosilanol’s tendency to form siloxanes complicates its isolation. In contrast, silanols with bulky organic substituents (e.g., triethyl) exhibit slower condensation kinetics. The equilibrium constant for silanol-siloxane interconversion depends on pH, substituent effects, and polymerization tendencies .

Surface Interactions

  • Trichlorosilanol’s polar Si-OH group improves surface adhesion in silica-reinforced rubber compounds. However, residual silanols can increase filler-filler interactions (Payne effect), which are mitigated by amines like diphenylguanidine (DPG) .
  • In zeolites, silanol triads (three adjacent Si-OH groups) show exceptional stability due to framework strain inhibition, unlike isolated silanols .

Spectroscopic Analysis

  • ²⁹Si NMR: Reveals distinct silanol populations (Q2, Q3, Q4 sites) on modified silica surfaces. For example, Ludox silica treated with lignin-model compounds shows 23% SiOH content, compared to 46% when modified with veratryl alcohol .
  • FTIR : Confirms Si-O-H stretching modes at ~3200–3700 cm⁻¹, with shifts reflecting substituent effects .

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